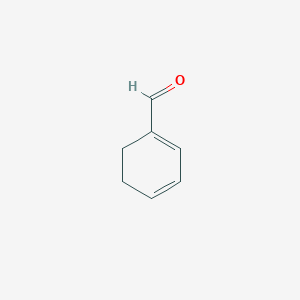
Cyclohexa-1,3-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-1,3-diene-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H8O and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1. Intermediate in Organic Synthesis
Cyclohexa-1,3-diene-1-carbaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized in the Diels-Alder reaction, which is a key method for constructing cyclic structures in organic chemistry. The compound's diene functionality allows it to participate in cycloaddition reactions with dienophiles to form complex cyclic compounds .
2. Polymerization
This compound is also explored as a monomer for the production of polymers. Its ability to undergo living anionic polymerization enables the formation of polycyclohexadiene, which can be further functionalized to create materials with specific properties . The polymerization process can be catalyzed by various systems, including lithium-based catalysts, leading to diverse polymer architectures.
3. Catalytic Reactions
this compound can engage in C-C coupling reactions with aromatic alcohols and aldehydes through iridium-catalyzed hydrogen auto-transfer processes. These reactions yield carbonyl addition products that are valuable in synthetic organic chemistry . Additionally, it can act as a substrate in palladium-catalyzed reactions for the formation of diacetoxylated products .
Biological Activities
1. Natural Product Synthesis
The compound is integral to synthesizing natural products that exhibit various biological activities. For instance, derivatives of this compound have been reported to possess antimicrobial properties and have been used in the synthesis of retinal analogs . The structural features of this compound allow for modifications that enhance its bioactivity.
2. Chiral Synthesis
The compound has been utilized in developing chiral 1,3-cyclohexadienals through organocatalysis. Proline and its derivatives have shown effectiveness in catalyzing asymmetric reactions involving this compound, leading to products with significant enantiomeric excess . This application is particularly relevant in pharmaceuticals where chirality plays a crucial role in drug efficacy.
Table 1: Summary of Reactions Involving this compound
Eigenschaften
CAS-Nummer |
1121-54-6 |
|---|---|
Molekularformel |
C7H8O |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 |
InChI-Schlüssel |
LQXUYPKOOOUVJB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C=O |
Kanonische SMILES |
C1CC(=CC=C1)C=O |
Synonyme |
1,3-Cyclohexadiene-1-carbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















